molecular formula C14H11BrN2O2 B8441529 1-(2-Nitro-4-bromophenyl)indoline

1-(2-Nitro-4-bromophenyl)indoline

Cat. No.: B8441529
M. Wt: 319.15 g/mol
InChI Key: XLYPIAGMNWBOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitro-4-bromophenyl)indoline is a synthetically valuable chemical scaffold that incorporates both an indoline and a substituted benzene ring, making it a versatile intermediate for medicinal chemistry and organic synthesis. The presence of both bromo and nitro functional groups provides distinct handles for further structural elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and reduction to the corresponding aniline, respectively . This capability for selective, sequential functionalization allows researchers to rapidly generate diverse compound libraries for drug discovery and materials science. In pharmacological research, this compound's core structure is of significant interest. The indoline moiety is a privileged structure found in numerous biologically active molecules, and its fusion with a 2-nitro-4-bromophenyl group suggests potential as a precursor in the stereoselective synthesis of complex polycyclic structures, such as diamino-containing indolines, which are relevant in developing new therapeutic agents . The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but directs metalation and nucleophilic substitution to specific positions, enabling precise control over subsequent synthetic steps. The bromine atom serves as an excellent leaving group for Pd-catalyzed cyclizations, potentially enabling the construction of novel fused-ring systems . Researchers can leverage the nitro group's transformation to access various derivatives. Reduction using catalytic hydrogenation (e.g., Pd/C, H2) or dissolved metal reduction (e.g., Fe, Sn, HCl) cleanly converts the nitro group to a primary amine, fundamentally altering the electronic properties of the molecule from a meta-directing deactivator to a powerful ortho-para directing activator for further electrophilic aromatic substitution . This amine can be further protected as an amide (e.g., with acetic anhydride) to modulate its reactivity and compatibility with harsh reaction conditions, such as those involving Lewis acids . Attention: For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Please handle with appropriate personal protective equipment (PPE) and in accordance with all local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)-2,3-dihydroindole

InChI

InChI=1S/C14H11BrN2O2/c15-11-5-6-13(14(9-11)17(18)19)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2

InChI Key

XLYPIAGMNWBOMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 2 Nitro 4 Bromophenyl Indoline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For 1-(2-Nitro-4-bromophenyl)indoline, the primary disconnection is the C-N bond between the indoline (B122111) nitrogen and the phenyl ring. This bond is a key feature of the molecule, and its formation is the central challenge in the synthesis.

This disconnection leads to two primary synthons: an indoline anion (or its synthetic equivalent) and a 2-nitro-4-bromophenyl cation (or its synthetic equivalent). The corresponding real-world starting materials would be indoline and a suitably activated derivative of 2-nitro-4-bromobenzene, such as 1-bromo-2-nitro-4-bromobenzene or 1-fluoro-2-nitro-4-bromobenzene. The nitro and bromo substituents on the phenyl ring play a significant role in the reactivity of this fragment. The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, while the bromine atom provides a potential site for transition-metal-catalyzed cross-coupling reactions.

A graphical representation of the retrosynthetic analysis is shown below:

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Development and Optimization of Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as desired yield, purity, scalability, and the availability of starting materials and catalysts.

N-arylation of indoline is a direct and common method for the synthesis of the target compound. This approach involves the reaction of indoline with a derivative of 2-nitro-4-bromobenzene.

One of the classic methods for N-arylation is the Ullmann condensation. nih.gov This reaction typically involves the use of a copper catalyst, a base, and a high-boiling point solvent. The reaction of indoline with 1-bromo-2-nitro-4-fluorobenzene in the presence of a copper catalyst would be a plausible route. The fluoride (B91410) is a good leaving group for nucleophilic aromatic substitution, and the nitro group further activates the ring.

More modern approaches often utilize palladium or nickel catalysts in what is known as the Buchwald-Hartwig amination. nih.govnih.gov These reactions generally proceed under milder conditions and with a broader substrate scope compared to the Ullmann condensation. For example, the reaction of indoline with 1,4-dibromo-2-nitrobenzene (B110544) could be catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

Reaction TypeCatalystTypical Conditions
Ullmann CondensationCopper(I) saltHigh temperature, polar aprotic solvent (e.g., DMF, NMP)
Buchwald-Hartwig AminationPalladium or Nickel complex with phosphine ligandMild to moderate temperature, various solvents (e.g., toluene, dioxane)

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds. nih.gov In the context of synthesizing this compound, these reactions offer high efficiency and functional group tolerance.

The Buchwald-Hartwig amination stands out as a premier method. nih.govnih.gov This reaction would involve coupling indoline with 1,4-dibromo-2-nitrobenzene using a palladium or nickel catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being the most effective.

Another potential strategy is a copper-catalyzed N-arylation, which can be seen as a modern variant of the Ullmann reaction. acs.orgresearchgate.net These reactions often use more soluble copper sources and a variety of ligands to facilitate the coupling under milder conditions than the traditional Ullmann condensation.

A nickel-photoredox catalyzed N-arylation has also been reported as a method for coupling indoles, which could potentially be adapted for indolines. chemrxiv.org This method offers the advantage of proceeding at room temperature under visible light irradiation.

Catalyst SystemKey Features
Palladium/Phosphine LigandHigh efficiency, broad substrate scope, mild reaction conditions.
Copper/LigandOften more economical than palladium, effective for specific substrates.
Nickel/PhotocatalystRoom temperature reaction, utilizes visible light energy. chemrxiv.org

In some cases, a multi-step synthesis may be necessary or advantageous. For instance, one could envision a synthesis starting from indole (B1671886). The indole could first be N-arylated with 1-fluoro-2-nitro-4-bromobenzene, followed by a reduction of the indole double bond to afford the indoline.

Another multi-step approach could involve the synthesis of the substituted phenyl ring first, followed by a cyclization reaction to form the indoline ring. However, for the specific target of this compound, the direct N-arylation of indoline is generally the more convergent and efficient strategy.

Purity Assessment and Isolation Techniques in Synthesis

Following the synthesis, the purification of this compound is crucial to obtain a product of high purity. Common techniques for purification include:

Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is used as the mobile phase.

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Distillation: If the product is a high-boiling liquid, vacuum distillation may be employed for purification.

The purity of the final product is typically assessed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the molecule and can reveal the presence of impurities.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition.

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a compound.

Advanced Spectroscopic Characterization of 1 2 Nitro 4 Bromophenyl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data are available for the NMR spectroscopic analysis of 1-(2-Nitro-4-bromophenyl)indoline.

¹H NMR Spectroscopic Analysis of Proton Environments

Specific ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the protons of this compound, are not found in the available literature.

¹³C NMR Spectroscopic Analysis of Carbon Environments

Detailed ¹³C NMR spectral data for this compound, which would identify the chemical shifts of all carbon atoms in the molecule, are currently unavailable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Information regarding 2D NMR studies (COSY, HSQC, HMBC) that would confirm the connectivity and structural assignment of this compound has not been reported.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectrum or a listing of characteristic absorption frequencies for this compound has been found in the searched databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no available UV-Vis spectroscopic data, including absorption maxima (λmax) and details on the electronic transitions for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Specific high-resolution mass spectrometry data to confirm the exact molecular formula of this compound is not present in the accessible scientific literature.

Computational Chemistry and Theoretical Studies of 1 2 Nitro 4 Bromophenyl Indoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-(2-Nitro-4-bromophenyl)indoline at the atomic and molecular scale. These calculations, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure and properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. DFT calculations focus on the electron density to determine the electronic structure and energy of the molecule.

In a typical DFT study of this compound, a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) are selected. The calculations would reveal key aspects of its electronic nature, including the distribution of electron density, the nature of chemical bonds, and the partial atomic charges on each atom. The presence of the electron-withdrawing nitro group (-NO2) and the bromine atom (-Br) on the phenyl ring, coupled with the electron-donating nature of the indoline (B122111) nitrogen, creates a complex electronic environment that can be meticulously mapped out using DFT.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline moiety, while the LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring. A small HOMO-LUMO gap would suggest a molecule that is more reactive and prone to electronic transitions. Computational calculations would provide precise energy values for these orbitals and a visualization of their spatial distribution, offering insights into the molecule's reactivity towards electrophiles and nucleophiles.

Parameter Calculated Value (eV)
HOMO Energy[Hypothetical Value]
LUMO Energy[Hypothetical Value]
HOMO-LUMO Gap[Hypothetical Value]

This table presents hypothetical data that would be generated from DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map for this compound would illustrate regions of negative and positive electrostatic potential.

Regions of negative potential, typically colored in shades of red and yellow, are expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential, shown in blue, would likely be found around the hydrogen atoms and the indoline nitrogen, suggesting sites for nucleophilic attack. This analysis provides a visual representation of the molecule's charge landscape, which is essential for predicting its intermolecular interactions and reaction mechanisms.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around the single bond connecting the indoline and nitrophenyl rings. Conformational analysis aims to identify the most stable arrangement of the atoms in space (the global minimum) and the energy barriers between different conformations.

This analysis typically begins with a scan of the potential energy surface using computationally less demanding methods like molecular mechanics. The identified low-energy conformers are then subjected to more accurate quantum mechanical calculations (DFT) for geometry optimization and energy refinement. The results would reveal the dihedral angle between the two ring systems in the most stable conformation, influenced by steric hindrance and electronic interactions between the substituents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.

For this compound, theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the computed shifts with experimental spectra, one can confirm the structure of the molecule and assign the observed signals to specific atoms.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These computed frequencies would correspond to the various vibrational modes of the molecule, such as the N-O stretching of the nitro group, C-H stretching of the aromatic rings, and the C-N stretching of the indoline moiety. This information is crucial for the structural elucidation and characterization of the compound.

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shifts (ppm)[Hypothetical Range]
¹³C NMR Chemical Shifts (ppm)[Hypothetical Range]
Key IR Vibrational Frequencies (cm⁻¹)[Hypothetical Values for key functional groups]

This table illustrates the type of data that would be generated from spectroscopic parameter predictions.

Reactivity and Reaction Mechanisms Involving 1 2 Nitro 4 Bromophenyl Indoline

Investigations into the Reactivity of the Nitro Group

The nitro group attached to the phenyl ring is a strong electron-wasting group and a key site for chemical modification.

Reduction Reactions of the Nitro Moiety

The reduction of the nitro group to an amino group is a fundamental transformation in organic chemistry, often employed to introduce a versatile amino functionality. wikipedia.orgmasterorganicchemistry.com A variety of reagents can accomplish this conversion, with the choice often depending on the presence of other functional groups within the molecule. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com While effective, catalytic hydrogenation with Pd/C can sometimes lead to the simultaneous removal of the bromine atom (dehalogenation). commonorganicchemistry.com Raney nickel is often a preferred catalyst when dehalogenation is a concern. commonorganicchemistry.com

Metal-Based Reductions: Metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) are widely used for the reduction of nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl2) is a particularly mild and chemoselective reagent that often leaves other reducible groups intact. youtube.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also effective reducing agents for aromatic nitro compounds. wikipedia.org Lithium aluminum hydride (LiAlH4), a powerful reducing agent, is generally not used for the reduction of aryl nitro compounds to anilines as it tends to form azo compounds. commonorganicchemistry.comyoutube.com A metal-free option involves using tetrahydroxydiboron (B82485) with an organocatalyst. nih.gov

The successful reduction of the nitro group in 1-(2-nitro-4-bromophenyl)indoline would yield 1-(2-amino-4-bromophenyl)indoline, a valuable intermediate for further synthetic transformations.

Potential for Intramolecular Cyclization Involving the Nitro Group

The spatial proximity of the nitro group and the indoline (B122111) moiety raises the possibility of intramolecular cyclization reactions, particularly after the reduction of the nitro group. For instance, the resulting amino group could potentially undergo cyclization with a suitably functionalized indoline ring. While direct cyclization involving the nitro group itself is less common, its transformation opens up pathways to complex heterocyclic structures. For example, intramolecular C2-amidative cyclization of indoles has been reported, leading to the formation of fused tetracyclic systems. rsc.org The synthesis of 11H-indolo[3,2-c]quinolines has also been achieved through the intramolecular electrophilic amination of 2-arylindole-3-carbaldehyde O-acetyl oximes. researchgate.net

Exploration of the Bromine Atom's Reactivity

The bromine atom on the phenyl ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming new bonds. nobelprize.orgmdpi.com The bromine atom in this compound serves as an excellent electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgacs.org This method is widely used to form new carbon-carbon bonds and could be employed to introduce various aryl or vinyl substituents at the bromine position. acs.orgnih.gov

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nobelprize.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, leading to the formation of an arylated alkyne. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. acs.orgnih.gov This could be used to introduce a secondary or tertiary amine at the bromine position.

It is noteworthy that recent advancements have even enabled the palladium-catalyzed cross-coupling of nitroarenes themselves, although this typically involves the challenging oxidative addition of the palladium catalyst into the Ar-NO2 bond. nih.gov

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions
Coupling ReactionNucleophilic PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraOrganoboron CompoundC-CPd(PPh3)4, Na2CO3
HeckAlkeneC-CPd(OAc)2, PPh3, Base
SonogashiraTerminal AlkyneC-CPdCl2(PPh3)2, CuI, Base
Buchwald-HartwigAmineC-NPd(dba)2, Ligand, Base

Nucleophilic Aromatic Substitution (SNAr) Potential

The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), proceeding through a Meisenheimer complex intermediate. nih.gov A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion. nih.gov The rate of this reaction is highly dependent on the electron-withdrawing ability of the activating group and the nature of the nucleophile and solvent. rsc.orgclockss.org

Reactivity of the Indoline Nitrogen

The nitrogen atom of the indoline ring is a secondary amine and possesses a lone pair of electrons, making it nucleophilic and basic. It can participate in a variety of reactions, including:

N-Alkylation and N-Arylation: The indoline nitrogen can be alkylated or arylated using appropriate electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form the corresponding N-acylindoline.

Participation in Cyclization Reactions: As mentioned earlier, the indoline nitrogen can act as a nucleophile in intramolecular cyclization reactions. rsc.org

The reactivity of the indoline nitrogen can be influenced by the electronic nature of the substituent on the phenyl ring. The electron-withdrawing nitro group on the attached phenyl ring will decrease the nucleophilicity and basicity of the indoline nitrogen to some extent.

Potential for Further N-Substitution or Alkylation Reactions

The nitrogen atom of the indoline ring in this compound is already substituted with a 2-nitro-4-bromophenyl group. However, the indoline nitrogen can, in principle, undergo further reactions, although its reactivity is substantially influenced by the electronic effects of the existing N-aryl substituent.

Further N-alkylation of indolines is a known transformation. For instance, various indolines can be N-alkylated using alcohols in the presence of an iron catalyst. This reaction proceeds via a borrowing hydrogen mechanism. While this has been demonstrated for a range of substituted indolines, the strong electron-withdrawing nature of the 2-nitro-4-bromophenyl group in the target molecule would likely decrease the nucleophilicity of the indoline nitrogen, potentially requiring harsher reaction conditions or more reactive alkylating agents for further substitution.

The feasibility of further N-substitution would also depend on the nature of the incoming group and the reaction conditions. Strong electrophiles might be required to react with the deactivated nitrogen atom. It is important to note that the presence of the nitro group ortho to the point of attachment to the indoline nitrogen creates significant steric hindrance, which would also impede further substitution at the nitrogen center.

Research on related N-arylindolines indicates that N-alkylation is possible. For example, 5-bromoindoline (B135996) can be successfully N-benzylated. nih.gov However, the electronic environment of the nitrogen in this compound is substantially different due to the ortho-nitro group, making direct comparisons challenging.

Table 1: Examples of N-Alkylation Reactions of Indoline Derivatives (Analogous Reactions)

Indoline SubstrateAlkylating AgentCatalyst/ConditionsProductYield (%)Reference
IndolineBenzyl alcoholFeCl₃, 110 °CN-Benzylindoline92 nih.gov
5-BromoindolineBenzyl alcoholFeCl₃, 110 °CN-Benzyl-5-bromoindoline72 nih.gov
IndolineEthanolFeCl₃, 110 °CN-Ethylindoline99 nih.gov
Indolinen-PropanolFeCl₃, 110 °CN-Propylindoline85 nih.gov

This table presents data for analogous N-alkylation reactions of other indoline derivatives to illustrate the general potential for such transformations, as direct data for this compound is not available.

Stability and Degradation Pathways

The stability of this compound is influenced by its nitroaromatic and halogenated components. Nitroaromatic compounds are known for their thermal and chemical stability but can also be susceptible to specific degradation pathways, particularly under reductive or photolytic conditions.

The electron-withdrawing nature of the nitro group, combined with the stable aromatic ring, generally makes nitroaromatic compounds resistant to oxidative degradation. asm.org However, they are known to be susceptible to reduction. The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This reduction can be achieved using chemical reducing agents or through microbial degradation. nih.gov

The presence of the bromine atom adds another dimension to the molecule's stability. Carbon-halogen bonds can be cleaved under certain conditions, such as photolysis or reductive dehalogenation by microorganisms or specific catalysts.

Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition. For many nitroaromatics, the initial step in thermal decomposition is the cleavage of the C-NO₂ bond or isomerization to a nitrite (B80452) followed by cleavage. dtic.mil The presence of ortho-substituents can influence the decomposition mechanism. dtic.mil While specific thermal stability data for this compound is not available, it is expected to be a relatively stable compound at moderate temperatures.

Degradation Pathways: Potential degradation pathways for this compound likely involve modifications of the nitro group and the carbon-bromine bond.

Reduction of the Nitro Group: This is a common pathway for nitroaromatic compounds. Under anaerobic conditions, microorganisms can reduce the nitro group to an amine. nih.govdtic.mil This transformation would yield 1-(2-amino-4-bromophenyl)indoline.

Reductive Dehalogenation: The bromine atom could be removed through reductive dehalogenation, a process that can be mediated by certain anaerobic bacteria. This would lead to the formation of 1-(2-nitrophenyl)indoline.

Photodegradation: Aromatic halogenated compounds can be susceptible to photodegradation, where the carbon-halogen bond is cleaved upon exposure to ultraviolet light.

Derivatization and Analog Synthesis from 1 2 Nitro 4 Bromophenyl Indoline

Synthesis of New Chemical Entities via Modifications at the Bromine Position

The bromine atom at the 4-position of the phenyl ring is a key handle for introducing structural diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound. While specific studies on 1-(2-nitro-4-bromophenyl)indoline are not extensively documented, the reactivity of similar bromo-nitro-aromatic systems is well-established. bldpharm.comrsc.orgcommonorganicchemistry.com For instance, the Suzuki-Miyaura coupling of 1-bromo-4-nitrobenzene (B128438) with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. commonorganicchemistry.com It is anticipated that this compound would undergo similar transformations to yield a range of biaryl derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on an Analogous Substrate This table presents data from analogous reactions on 1-bromo-4-nitrobenzene to illustrate the expected reactivity.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>95
24-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane92
33-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃THF88

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. acs.orgwikipedia.org This reaction typically employs a palladium catalyst and a base. The reaction of 1-bromo-4-nitrobenzene with styrene, for example, yields 4-nitrostilbene (B156276) derivatives. google.com It is expected that this compound would react similarly with various alkenes to produce a variety of vinyl-substituted derivatives.

Table 2: Representative Heck Coupling Reactions on an Analogous Substrate This table presents data from analogous reactions on 1-bromo-4-nitrobenzene to illustrate the expected reactivity.

EntryAlkeneCatalystBaseSolventYield (%)
1StyrenePd(OAc)₂Et₃NDMF85
2Methyl acrylatePd(PPh₃)₄NaOAcAcetonitrile90
31-OctenePdCl₂(PPh₃)₂K₂CO₃DMA78

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines. The reaction of an aryl bromide with an amine in the presence of a palladium catalyst and a base is a common transformation. While direct examples with this compound are scarce, the Buchwald-Hartwig amination of 1-bromo-4-nitrobenzene with various amines proceeds with good yields, suggesting that the title compound would be a suitable substrate for such transformations.

Derivatization through Transformations of the Nitro Group

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which can then serve as a point for further derivatization.

Reduction to an Amine: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. quimicaorganica.orgacs.org Chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are also widely employed, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present. masterorganicchemistry.comnih.gov The resulting amino group in 1-(4-amino-2-nitrophenyl)indoline or 1-(2-amino-4-bromophenyl)indoline (depending on the timing of other synthetic steps) can then be further functionalized.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsAdvantagesPotential Considerations
H₂, Pd/CRoom temperature or slightly elevated, atmospheric or higher pressureHigh efficiency, clean reactionMay also reduce other functional groups (e.g., alkenes, alkynes) and cause dehalogenation.
SnCl₂/HClAcidic conditionsChemoselective for the nitro group in the presence of many other functional groups.Requires stoichiometric amounts of the reagent and acidic conditions.
Fe/CH₃COOHAcidic conditionsMild and chemoselective.Requires stoichiometric amounts of iron.
Na₂S₂O₄Aqueous or alcoholic solventMild conditions, often used for selective reduction of one nitro group in dinitro compounds.Can sometimes lead to over-reduction or side products.

Further Derivatization of the Amino Group: Once the nitro group is reduced to an amine, it opens up a plethora of possibilities for further derivatization. These include, but are not limited to:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.
  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
  • Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).
  • Exploration of Indoline (B122111) Ring Modifications and Expansions

    The indoline ring system itself can be a target for modification and expansion, leading to the synthesis of more complex heterocyclic structures.

    N-Functionalization: The nitrogen atom of the indoline ring is a nucleophilic center and can be functionalized through alkylation or arylation reactions. nih.govrsc.org N-alkylation can be achieved using alkyl halides in the presence of a base. N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

    Ring Expansion: The five-membered indoline ring can be expanded to a six-membered quinoline (B57606) or other larger ring systems. One common method involves the reaction of indoles (which can be obtained by oxidation of the indoline) with carbenes or carbenoids. For example, reaction with dichlorocarbene, generated from chloroform (B151607) and a strong base, can lead to the formation of a dichlorocyclopropane intermediate which then rearranges to a chloroquinoline. More modern methods for ring expansion have also been developed, offering alternative routes to these expanded heterocyclic systems.

    Annulation Reactions: The indoline scaffold can also be used in annulation reactions to build additional rings onto the existing framework. For instance, intramolecular cyclization reactions can lead to the formation of fused polycyclic systems like pyrrolo[1,2-a]indoles, which are present in various natural products and pharmacologically active compounds. These reactions often involve the pre-functionalization of the indoline nitrogen with a suitable side chain that can undergo cyclization onto the aromatic ring or the pyrroline (B1223166) part of the indoline.

    Potential Applications and Future Research Directions

    Utility as a Synthon in Organic Synthesis

    A synthon is an idealized fragment, a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. ajrconline.org 1-(2-Nitro-4-bromophenyl)indoline is a prime candidate for use as a synthon, primarily for the construction of complex heterocyclic scaffolds like carbazoles.

    The core utility of this compound lies in its predisposition to undergo intramolecular cyclization reactions to form tricyclic systems. The most prominent transformation is the synthesis of substituted carbazoles. Carbazoles are a vital class of compounds, forming the core structure of many natural products and pharmaceuticals. beilstein-journals.org Methodologies such as the Cadogan reductive cyclization, which involves the deoxygenation of a nitro group to a reactive nitrene intermediate that subsequently cyclizes, are highly relevant. In this case, the nitro group on the phenyl ring can be reduced (e.g., using a phosphite (B83602) reagent like triethyl phosphite) to generate a nitrene that would readily undergo an intramolecular C-H insertion or electrophilic aromatic substitution onto the adjacent phenyl ring of the indoline (B122111) system, yielding a carbazole (B46965) skeleton.

    Furthermore, the bromine atom serves as a crucial functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov Before or after the carbazole formation, the bromo substituent can be used in reactions like Suzuki, Heck, Stille, or Buchwald-Hartwig aminations to introduce additional complexity and functionality. nih.gov This dual reactivity makes this compound a valuable building block for creating a library of diversely substituted carbazoles, which are otherwise accessed through multi-step sequences. beilstein-journals.orgnih.gov

    Table 1: Potential Synthetic Transformations of this compound

    Reaction TypeReagents/ConditionsPotential Product
    Reductive CyclizationP(OEt)₃, heat7-Bromo-5,6-dihydro-4H-benzo[def]carbazole
    Suzuki CouplingArylboronic acid, Pd catalyst, base1-(2-Nitro-4-arylphenyl)indoline
    Buchwald-Hartwig AminationAmine, Pd catalyst, base1-(2-Nitro-4-aminophenyl)indoline
    Reduction of Nitro GroupH₂, Pd/C or SnCl₂1-(2-Amino-4-bromophenyl)indoline

    Exploration in Materials Science

    The carbazole motif, readily accessible from this compound, is a cornerstone in the field of molecular electronics and materials science. beilstein-journals.org N-arylcarbazoles, in particular, are celebrated for their promising electroluminescent properties, which has led to their widespread use as hole-transport materials, host materials, and luminescent emitters in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org

    The synthetic potential of this compound directly translates into its potential for creating novel organic electronic materials. By serving as a precursor to specifically substituted carbazoles, it allows for the systematic tuning of material properties. For instance, the bromine atom on the resulting carbazole could be a site for further modification to attach other chromophores or charge-transporting moieties. The position of the substituents inherited from the precursor would dictate the electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for device performance.

    Future research could focus on synthesizing a series of carbazole derivatives from this precursor and evaluating their photophysical and electrochemical properties. This would involve fabricating and testing their performance in electronic devices like OLEDs or organic photovoltaics (OPVs). The development of fused polycyclic compounds containing the carbazole skeleton is an active area of research for creating materials with tailored electronic properties. researchgate.net

    Table 2: Potential Material Science Applications Derived from the Synthon

    Material ClassPotential RoleKey Structural Feature
    OLED MaterialsHole-Transport Layer (HTL)Carbazole Core
    OLED MaterialsHost for Phosphorescent EmittersHigh Triplet Energy Carbazole
    Organic PhotovoltaicsDonor MaterialExtended π-Conjugated Carbazole
    PhotosensitizersDye-Sensitized Solar CellsFunctionalized Carbazole Dyes

    Advanced Spectroscopic Studies for Detailed Mechanistic Insights

    While this compound is primarily an intermediate, detailed spectroscopic analysis is crucial for confirming its structure and for understanding the mechanisms of its subsequent transformations. Future research should involve a comprehensive spectroscopic characterization.

    Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These methods would allow for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity between the indoline and the 2-nitro-4-bromophenyl moieties.

    Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the molecule, providing definitive proof of its chemical formula. nih.gov

    Mechanistic Studies: To gain insight into the conversion of this compound to a carbazole, time-resolved spectroscopic studies could be employed. For example, monitoring the reaction progress using in-situ NMR or UV-Vis spectroscopy would allow for the identification of transient intermediates and the determination of reaction kinetics. X-ray crystallography of the final carbazole products or any stable intermediates would provide definitive structural evidence and insights into their solid-state packing, which is highly relevant for materials science applications. acs.org

    Table 3: Spectroscopic Techniques for Future Analysis

    TechniquePurposeInformation Gained
    1D & 2D NMRStructural ElucidationAtom connectivity, chemical environment
    HRMSFormula ConfirmationExact mass and elemental composition
    FT-IR SpectroscopyFunctional Group IDPresence of nitro (NO₂) and aromatic C-Br bonds
    UV-Vis SpectroscopyElectronic TransitionsStudy of chromophores, monitoring reaction progress
    X-ray CrystallographyDefinitive StructureBond lengths, bond angles, solid-state conformation

    Computational Design of Related Analogs

    Computational chemistry offers a powerful tool for predicting the properties of molecules and guiding synthetic efforts. For this compound and its derivatives, computational studies represent a significant avenue for future research.

    Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of the parent molecule and its potential products. For the carbazoles that can be synthesized from this precursor, DFT can calculate key parameters for materials science, including HOMO/LUMO energy levels, the HOMO-LUMO gap (related to the optical and electronic band gap), and charge distribution. These predictions can help pre-select the most promising candidates for synthesis and device fabrication.

    Analog Design: Computational modeling can be used to design a virtual library of analogs of this compound. By computationally replacing the bromo substituent with other groups (e.g., fluoro, chloro, cyano, or aryl groups), researchers can screen for precursors that would lead to carbazoles with desired electronic or photophysical properties (e.g., specific emission colors for OLEDs). This in silico approach can save significant time and resources compared to a purely experimental approach.

    Reaction Mechanism Modeling: Computational studies can also elucidate the reaction mechanism of the carbazole formation. By calculating the energies of transition states and intermediates for the reductive cyclization pathway, researchers can gain a deeper understanding of the reaction, which can help in optimizing reaction conditions for higher yields and selectivity.

    Table 4: Computational Methods for Future Investigation

    MethodApplicationPredicted Properties
    DFTElectronic StructureHOMO/LUMO energies, band gap, electron density
    TD-DFTPhotophysical PropertiesUV-Vis absorption spectra, excited state energies
    Molecular DynamicsConformational AnalysisStable conformations, molecular flexibility
    Transition State TheoryReaction MechanismActivation energies, reaction pathways

    Conclusion and Outlook

    Summary of Key Research Findings

    Research into 1-arylindolines has established them as a cornerstone in synthetic and medicinal chemistry. The primary methods for their synthesis revolve around robust transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, which provide reliable access to the core structure. acs.orgresearchgate.net The functional group tolerance of these reactions allows for the preparation of highly decorated indolines. For a molecule like 1-(2-Nitro-4-bromophenyl)indoline, its significance lies in its potential as a versatile synthetic intermediate. The ortho-nitro group acts as a powerful directing group and a precursor to an amino functionality, while the para-bromo substituent serves as a key site for further diversification via a host of cross-coupling reactions. This strategic placement of functional groups enables the programmed, stepwise synthesis of complex, polycyclic heterocyclic systems, which are of high interest in drug discovery. nih.gov

    Future Perspectives in the Chemistry of 1-Arylindolines

    The future of 1-arylindoline chemistry is poised for significant advancement, driven by the continuous demand for novel molecular architectures in medicine and materials science. A major focus will be the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals like iron and copper to replace precious metals like palladium. nih.gov Furthermore, visible-light-mediated photocatalysis is emerging as a green and powerful tool for C-N bond formation and other transformations, offering mild reaction conditions and unique reactivity pathways. rsc.org

    Another promising direction is the direct C-H functionalization of the 1-arylindoline scaffold. rsc.org Developing methods to selectively activate and modify C-H bonds on either the indoline (B122111) or the N-aryl ring would provide more atom-economical and step-efficient routes to complex derivatives, bypassing the need for pre-functionalized starting materials. As our understanding of the structure-activity relationships of indole-based compounds deepens, the ability to precisely tailor the substitution pattern on 1-arylindolines will be crucial for optimizing their biological activity and physical properties, ensuring their continued relevance in the development of next-generation therapeutics and functional materials. nih.govnih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 1-(2-Nitro-4-bromophenyl)indoline, and how do reaction conditions influence yield?

    • Methodology : Multi-step synthesis typically involves bromination of indoline derivatives followed by nitration. For example:

    • Step 1 : Bromination at the 4-position of indoline using Br2\text{Br}_2 or NBS\text{NBS} in CCl4\text{CCl}_4.
    • Step 2 : Nitration with a mixture of HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 at 0–5°C to introduce the nitro group at the 2-position.
    • Key variables : Temperature control during nitration prevents over-oxidation, while stoichiometric ratios of brominating agents influence regioselectivity. Yield optimization requires GC-MS or HPLC monitoring .

    Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

    • Methodology :

    • 1H NMR^1\text{H NMR} : Distinct aromatic proton splitting patterns differentiate nitro (deshielded, ~8.5 ppm) and bromine (ortho/meta coupling) substituents.
    • 13C NMR^{13}\text{C NMR} : Nitro groups cause significant downfield shifts (~150 ppm for C-NO2_2).
    • Mass Spectrometry : Isotopic patterns from bromine (79Br/81Br^{79}\text{Br}/^{81}\text{Br}) confirm molecular weight.
    • IR : NO2\text{NO}_2 asymmetric stretching (~1520 cm1^{-1}) and symmetric stretching (~1350 cm1^{-1}) validate nitro group presence .

    Q. What are the key reactivity trends of the bromine and nitro groups in this compound?

    • Methodology :

    • Bromine : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under Pd-catalyzed coupling (Suzuki, Ullmann).
    • Nitro Group : Reduces to amine (SnCl2/HCl\text{SnCl}_2/\text{HCl}) or undergoes electrophilic substitution. Competitive reactivity between Br and NO2_2 can be controlled via temperature and catalyst selection (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) .

    Advanced Research Questions

    Q. How can computational modeling (DFT, MD) predict electronic properties and reaction pathways?

    • Methodology :

    • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack.
    • Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar vs. nonpolar solvents.
    • Transition State Analysis : Identify energy barriers for nitro-group reduction or bromine substitution. Validate with experimental kinetic data .

    Q. How to resolve contradictions in reported biological activity data for structurally analogous compounds?

    • Methodology :

    • Comparative Assays : Use standardized cell lines (e.g., HEK293, HepG2) to test activity under identical conditions.
    • SAR Studies : Modify substituents (e.g., replacing Br with Cl or NO2_2 with CN) to isolate pharmacophore contributions.
    • Meta-Analysis : Cross-reference PubChem BioAssay data and exclude outliers via Grubbs’ test .

    Q. What experimental strategies mitigate competing side reactions during functionalization?

    • Methodology :

    • Protecting Groups : Temporarily block nitro or amine functionalities with acetyl or Boc groups.
    • Microwave-Assisted Synthesis : Accelerate reaction rates to favor kinetic over thermodynamic products.
    • In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation .

    Q. How does steric and electronic effects influence regioselectivity in cross-coupling reactions?

    • Methodology :

    • Steric Maps : Generate 3D models (e.g., using Spartan) to visualize substituent bulk near reactive sites.
    • Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects.
    • Catalyst Screening : Test Pd, Cu, or Ni catalysts to optimize coupling efficiency at bromine sites .

    Methodological Considerations

    • Data Contradiction Analysis : Use principal component analysis (PCA) to identify variables (e.g., solvent polarity, catalyst loading) causing divergent results in literature .
    • Thermal Stability : Conduct DSC/TGA to determine decomposition thresholds (~200–250°C for nitroaromatics) .

    Research Applications

    • Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or antimicrobial agents due to its electron-deficient aromatic system .
    • Material Science : Potential precursor for conductive polymers via nitro-group reduction to amine-linked frameworks .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.